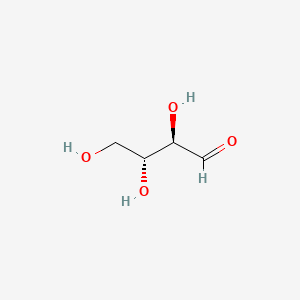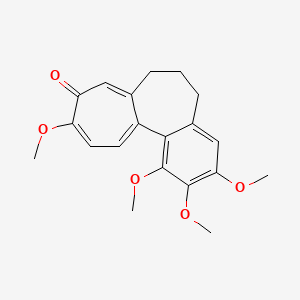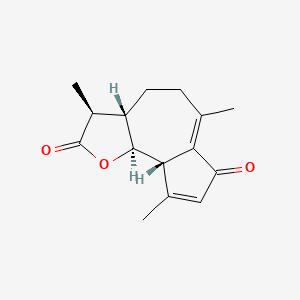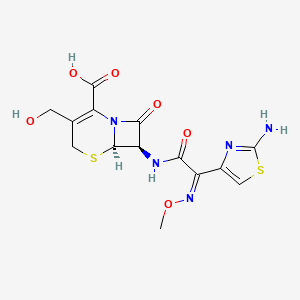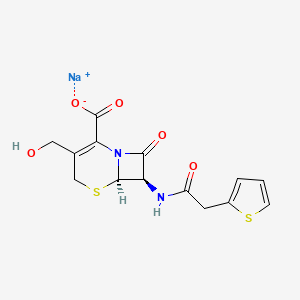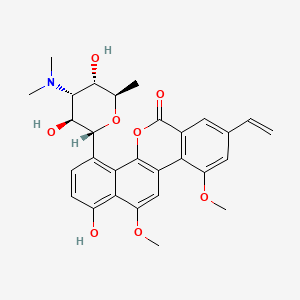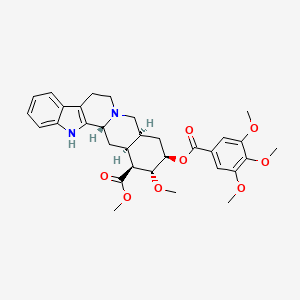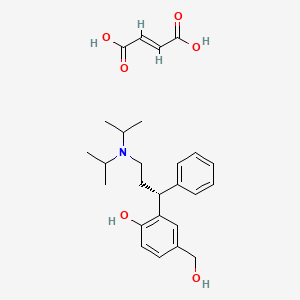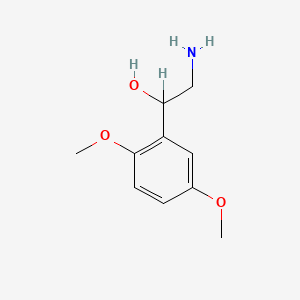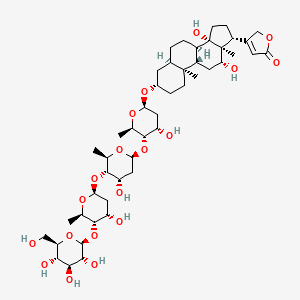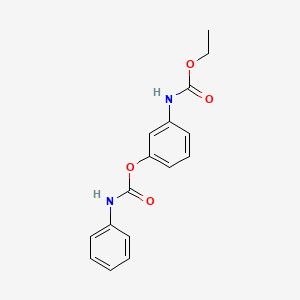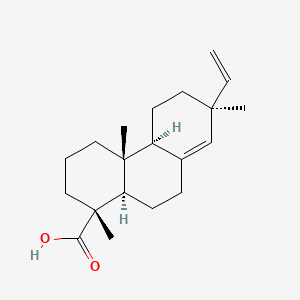
Pimaric acid
Vue d'ensemble
Description
Pimaric acid is a carboxylic acid from the resin acid group, often found in the oleoresins of pine trees . It can be prepared by dehydration of abietic acid, which it usually accompanies in mixtures like rosin . It is soluble in alcohols, acetone, and ethers .
Synthesis Analysis
Pimaric acid can be synthesized from rosin, a forestry resource with a specific three-membered phenanthrene ring structure . .
Molecular Structure Analysis
Pimaric acid has a molecular formula of C20H30O2 . It has five defined stereocentres . The lipophilic residues including Phe 332 in S5 of KV1.1-KV2.1 channels may be critical for the effects of Pimaric acid .
Chemical Reactions Analysis
Pimaric acid modulates recombinant rodent KV channel activity . The enhancement was significant at low potentials (<0 mV) but not at more positive potentials . The point mutation of Phe 332 into Tyr mimics the effects of Pimaric acid on V1/2 and T1/2D and also abolished the further change by addition of Pimaric acid .
Physical And Chemical Properties Analysis
Pimaric acid has a molar mass of 302.458 g·mol−1 . It is soluble in alcohols, acetone, and ethers .
Applications De Recherche Scientifique
Specific Scientific Field
Chemical Engineering and Renewable Energy
Application Summary
Pimaric acid, often found in the oleoresins of pine trees , is being studied for its potential use as a biofuel . The resinic fraction of pine oleoresin, known as rosin, comprises approximately 80% of oleoresin and is a complex mixture of diterpenic acids, including pimaric acid .
Methods of Application
The study involves chemical transformations such as reduction, isomerization, and esterification of rosin components, including pimaric acid . The interest in these transformations is based on the reduction in melting and boiling temperatures observed .
Results or Outcomes
The study found that the reductions in melting and boiling temperatures are probably not enough to use these substances as fuel components .
Ion Channel Modulation
Specific Scientific Field
Application Summary
Pimaric acid has been tested in Xenopus oocytes expressing KCa1.1 channel .
Methods of Application
The method involves applying 50 µM Pimaric Acid to Xenopus oocytes expressing KCa1.1 channel using TEVC recordings .
Results or Outcomes
The results of this application are not provided in the source .
Anticancer Agent
Specific Scientific Field
Application Summary
Pimaric acid has been found to perform many pharmacological activities including anticancer activity . This investigation aimed to evaluate the anticancer effects of Pimaric acid and its molecular mechanism in human ovarian cancer cells .
Methods of Application
The method involves applying Pimaric Acid to human ovarian cancer cells (PA-1) and human ovarian epithelial cells (T1074). The cytotoxic effects of Pimaric acid were studied using MTT assay, phase contrast microscopy, DAPI staining, TUNEL assay, and flow cytometry .
Results or Outcomes
Pimaric acid induced cytotoxicity in human ovarian cancer cells (PA-1) in a dose-dependent manner without causing too much cytotoxicity in human ovarian epithelial cells (T1074). The cytotoxic effects of Pimaric acid were apoptosis-mediated and caspase-dependent cascade .
Chemical Transformation for Biofuel
Specific Scientific Field
Chemical Engineering and Renewable Energy
Application Summary
Pimaric acid, often found in the oleoresins of pine trees , is being studied for its potential use as a biofuel . The resinic fraction of pine oleoresin, known as rosin, comprises approximately 80% of oleoresin and is a complex mixture of diterpenic acids, including pimaric acid .
Methods of Application
The study involves chemical transformations such as reduction, isomerization, and esterification of rosin components, including pimaric acid . The interest in these transformations is based on the reduction in melting and boiling temperatures observed .
Results or Outcomes
The study found that the reductions in melting and boiling temperatures are probably not enough to use these substances as fuel components .
Cellulose Ester Synthesis
Specific Scientific Field
Chemical Engineering and Material Science
Application Summary
Pimaric acid is used in the synthesis of cellulose esters . Cellulose esterification was performed by reacting microcrystalline cellulose with monoacid chloride of maleated pimaric acid (MPA-Cl) in the presence of pyridine as catalyst and reaction medium .
Methods of Application
The syntheses were started in a heterogeneous solid–liquid reaction medium, but as the reaction advanced, the reaction mass turned into a homogeneous solution .
Results or Outcomes
Cellulose esters with a degree of substitution (DS) ranging from 2.6 to 2.8 were achieved at molar ratios of 5.5–6.0 after 12–16 h at 118 °C .
Safety And Hazards
Propriétés
IUPAC Name |
(1R,4aR,4bS,7S,10aR)-7-ethenyl-1,4a,7-trimethyl-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthrene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O2/c1-5-18(2)12-9-15-14(13-18)7-8-16-19(15,3)10-6-11-20(16,4)17(21)22/h5,13,15-16H,1,6-12H2,2-4H3,(H,21,22)/t15-,16+,18+,19+,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHVJRKBZMUDEEV-APQLOABGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2C(=C1)CCC3C2(CCCC3(C)C(=O)O)C)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CC[C@H]2C(=C1)CC[C@@H]3[C@@]2(CCC[C@@]3(C)C(=O)O)C)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80858728 | |
| Record name | alpha-Pimaricacid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80858728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pimaric acid | |
CAS RN |
127-27-5 | |
| Record name | Pimaric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127-27-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pimaric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127275 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PIMARIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2956 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | alpha-Pimaricacid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80858728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PIMARIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88R98Z71NI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



